2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide
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Overview
Description
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is a chemical compound with the molecular formula C13H11Br3N2 It is a derivative of naphthylamine and imidazoline, characterized by the presence of bromine atoms at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide typically involves the bromination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imidazoline ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dehalogenated or reduced imidazoline compounds.
Scientific Research Applications
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets. The bromine atoms and the imidazoline ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-1-naphthylamine: A precursor in the synthesis of the target compound, sharing similar bromination patterns.
1-Naphthylamine: Lacks the bromine atoms and imidazoline ring, making it less reactive in certain contexts.
2,3-Diaminonaphthalene: Contains amino groups instead of bromine, leading to different reactivity and applications.
Uniqueness
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of both bromine atoms and the imidazoline ring, which confer distinct chemical properties and reactivity
Properties
CAS No. |
102280-44-4 |
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Molecular Formula |
C13H12Br3N3 |
Molecular Weight |
449.97 g/mol |
IUPAC Name |
N-(2,4-dibromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide |
InChI |
InChI=1S/C13H11Br2N3.BrH/c14-10-7-11(15)12(18-13-16-5-6-17-13)9-4-2-1-3-8(9)10;/h1-4,7H,5-6H2,(H2,16,17,18);1H |
InChI Key |
AUSNBFLAMMDMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)NC2=C(C=C(C3=CC=CC=C32)Br)Br.[Br-] |
Origin of Product |
United States |
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